4-{[2-(4-IODO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZAMIDE
Description
4-{[2-(4-IODO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZAMIDE is a synthetic organic compound that features a benzamide core structure with a pyrazole ring substituted with an iodine atom
Properties
IUPAC Name |
4-[[2-(4-iodopyrazol-1-yl)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IN4O2/c13-9-5-15-17(6-9)7-11(18)16-10-3-1-8(2-4-10)12(14)19/h1-6H,7H2,(H2,14,19)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEGNDBQJKIBQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CN2C=C(C=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-IODO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZAMIDE typically involves multiple steps:
Formation of 4-IODO-1H-PYRAZOL-1-YL: This can be achieved through the iodination of pyrazole using iodine and a suitable oxidizing agent.
Acetylation: The 4-IODO-1H-PYRAZOL-1-YL is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling with Benzamide: The acetylated product is then coupled with benzamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can target the iodine substituent, potentially leading to deiodination.
Substitution: The iodine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a base.
Major Products
Oxidation: Products may include oxidized pyrazole derivatives.
Reduction: Deiodinated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[2-(4-IODO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The iodine substituent on the pyrazole ring can enhance binding affinity to specific targets, potentially leading to inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-{[2-(4-CHLORO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZAMIDE
- 4-{[2-(4-BROMO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZAMIDE
- 4-{[2-(4-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZAMIDE
Uniqueness
The presence of the iodine atom in 4-{[2-(4-IODO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZAMIDE distinguishes it from its analogs, potentially offering unique reactivity and binding properties. This can result in different biological activities and applications compared to its chloro, bromo, and methyl counterparts.
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